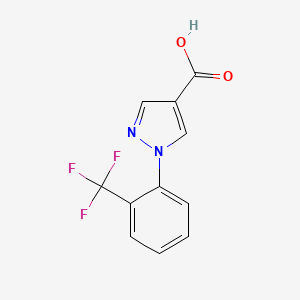

1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid

Description

BenchChem offers high-quality 1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2/c12-11(13,14)8-3-1-2-4-9(8)16-6-7(5-15-16)10(17)18/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXANGZLNHGUGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697058 | |

| Record name | 1-[2-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260855-51-3 | |

| Record name | 1-[2-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and the strategic incorporation of a trifluoromethylphenyl group can enhance metabolic stability and binding affinity. This document details a robust synthetic pathway, outlines rigorous characterization methodologies, and discusses the scientific rationale behind the experimental choices, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction and Scientific Rationale

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like the anti-inflammatory agent celecoxib. The versatility of the pyrazole core allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. The introduction of a trifluoromethyl group (-CF3) onto a phenyl substituent is a common strategy in drug design to improve metabolic stability, lipophilicity, and binding interactions with biological targets. Consequently, 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1260855-51-3) emerges as a valuable building block for the synthesis of novel bioactive molecules.[1][2] The carboxylic acid moiety at the 4-position of the pyrazole ring provides a convenient handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships.

This guide presents a validated two-step synthesis of the title compound, commencing with a Knorr pyrazole synthesis to construct the core heterocyclic system, followed by saponification to yield the final carboxylic acid. Each step is accompanied by a detailed experimental protocol and a thorough characterization of the products.

Synthetic Pathway and Experimental Protocols

The synthesis of 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid is efficiently achieved through a two-step process. The first step involves the construction of the pyrazole ring via a Knorr synthesis, a classic and reliable method for forming pyrazoles from hydrazines and 1,3-dicarbonyl compounds.[3][4][5] This is followed by the hydrolysis of the resulting ester to the desired carboxylic acid.

Caption: Synthetic workflow for 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid.

Step 1: Synthesis of Ethyl 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate

The initial step is a cyclocondensation reaction between 2-(trifluoromethyl)phenylhydrazine and diethyl 2-(ethoxymethylene)malonate. The ethoxymethylene group of the malonate serves as a masked aldehyde, which, along with the adjacent ester carbonyl, provides the two electrophilic centers for reaction with the two nucleophilic nitrogen atoms of the hydrazine. The reaction is typically catalyzed by an acid, which facilitates the formation of the initial hydrazone intermediate and subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Experimental Protocol:

-

To a solution of 2-(trifluoromethyl)phenylhydrazine (1 equivalent) in ethanol, add diethyl 2-(ethoxymethylene)malonate (1 equivalent).

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford ethyl 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate as a solid.

Step 2: Hydrolysis to 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid

The second step involves the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard ester hydrolysis reaction carried out under basic conditions.[6] The use of a base, such as sodium hydroxide, ensures that the reaction goes to completion as the carboxylate salt formed is not susceptible to nucleophilic attack by the alcohol byproduct. Subsequent acidification protonates the carboxylate to yield the final product.

Experimental Protocol:

-

Dissolve the ethyl 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (e.g., 2-3 equivalents).

-

Heat the mixture to reflux until the ester is completely consumed, as monitored by TLC.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid.

Characterization of 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are employed:

Caption: Key analytical methods for structural elucidation and purity assessment.

Physical Properties

| Property | Value |

| CAS Number | 1260855-51-3[1][2][7][8] |

| Molecular Formula | C₁₁H₇F₃N₂O₂[1] |

| Molecular Weight | 256.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Data not available in searched literature. Expected to be a sharp range for a pure compound. |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid based on the analysis of its constituent functional groups and related structures.

Table 1: ¹H NMR Spectral Data (Expected)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 12.0 | Broad singlet | 1H | COOH | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal. |

| ~8.5 - 8.3 | Singlet | 1H | Pyrazole C5-H | The proton at the 5-position of the pyrazole ring. |

| ~8.1 - 7.9 | Singlet | 1H | Pyrazole C3-H | The proton at the 3-position of the pyrazole ring. |

| ~7.8 - 7.5 | Multiplet | 4H | Aromatic C-H | Protons of the 2-(trifluoromethyl)phenyl ring. The exact splitting pattern will depend on the coupling constants. |

Table 2: ¹³C NMR Spectral Data (Expected)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 160 | C=O | Carbonyl carbon of the carboxylic acid. |

| ~140 - 135 | Pyrazole C5 | Aromatic carbon of the pyrazole ring. |

| ~135 - 130 | Aromatic C-CF₃ | Carbon atom of the phenyl ring attached to the trifluoromethyl group. |

| ~130 - 125 | Aromatic C-H | Aromatic carbons of the phenyl ring. |

| ~125 - 120 (quartet) | CF₃ | The carbon of the trifluoromethyl group, split by the three fluorine atoms. |

| ~120 - 115 | Pyrazole C4 | Carbon of the pyrazole ring attached to the carboxylic acid. |

| ~115 - 110 | Pyrazole C3 | Aromatic carbon of the pyrazole ring. |

Table 3: FTIR Spectral Data (Expected)

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 (strong) | C=O stretch | Carboxylic Acid |

| ~1600, ~1480 | C=C and C=N stretch | Aromatic and Pyrazole Rings |

| ~1320 (strong) | C-F stretch | Trifluoromethyl Group |

| ~1250 | C-O stretch | Carboxylic Acid |

Table 4: Mass Spectrometry Data (Expected)

| m/z | Interpretation |

| 256 | [M]⁺, Molecular ion |

| 239 | [M - OH]⁺ |

| 211 | [M - COOH]⁺ |

| 145 | [C₇H₄F₃]⁺, Trifluoromethylphenyl fragment |

| 114 | [C₄H₃N₂O₂]⁺, Pyrazole-4-carboxylic acid fragment |

Trustworthiness and Self-Validation

The synthetic protocols described herein are based on well-established and high-yielding chemical transformations. The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, known for its reliability.[3][4][5] Similarly, ester hydrolysis is a fundamental and predictable reaction in organic synthesis.[6]

The purity and identity of the intermediate and final product should be rigorously validated at each stage. This is achieved through a combination of chromatographic and spectroscopic techniques. TLC is a rapid and effective tool for monitoring reaction progress and assessing the purity of column chromatography fractions. The final product's purity should be confirmed by the sharp melting point and the absence of impurity signals in the ¹H and ¹³C NMR spectra. The collective data from NMR, FTIR, and mass spectrometry provides a self-validating system, where each technique corroborates the structural features of the target molecule.

Conclusion

This technical guide has outlined a comprehensive and reliable approach to the synthesis and characterization of 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid. By providing detailed experimental protocols, expected analytical data, and the underlying scientific principles, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The strategic design of this molecule, combining the privileged pyrazole scaffold with a trifluoromethylphenyl moiety, makes it an important building block for the creation of new chemical entities with potentially enhanced therapeutic properties.

References

-

Molport. 1H-Pyrazole-4-carboxylic acid, 1-[2-(trifluoromethyl)phenyl]-. [Link]

-

Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

-

Chem Help ASAP. Knorr Pyrazole Synthesis. [Link]

-

ResearchGate. Knorr pyrazole synthesis. [Link]

-

Ark Pharm, Inc. 1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid. [Link]

-

PubChem. ethyl 1H-pyrazole-4-carboxylate. [Link]

-

Chemguide. hydrolysis of esters. [Link]

-

Organic Syntheses. ethyl ethoxymethylenemalonate. [Link]

-

Slideshare. knorr pyrazole synthesis. [Link]

-

National Institutes of Health. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]

-

Wikipedia. Knorr pyrrole synthesis. [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. 1260855-51-3|1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. knorr pyrazole synthesis | PPTX [slideshare.net]

- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 1260855-51-3 | MFCD15527664 | 1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid [aaronchem.com]

- 8. 1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid [cymitquimica.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid

Introduction: The Structural Significance of a Fluorinated Pyrazole

The title compound, 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid, belongs to a class of N-aryl pyrazoles that are pivotal scaffolds in medicinal chemistry and materials science.[1] The presence of a trifluoromethyl (-CF₃) group on the phenyl ring is a common strategy in drug design to enhance metabolic stability and binding affinity.[2] The carboxylic acid moiety provides a handle for further synthetic modifications, such as amide coupling, to generate diverse chemical libraries.[3]

Accurate structural confirmation is the bedrock of any chemical research program. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry provide a detailed "fingerprint" of a molecule, allowing for unambiguous identification and assessment of purity. This guide will deconstruct the expected spectroscopic data for the title compound, providing a predictive framework for its characterization.

Molecular Structure and Predicted Spectroscopic Correlations

The logical first step in any spectroscopic analysis is to examine the molecule's structure and identify its key components and symmetries.

Caption: Structure of 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Predicted ¹H NMR Data

The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling. The ortho-substitution on the phenyl ring will result in a complex splitting pattern for the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |

|---|---|---|---|---|

| ~13.0 | br s | 1H | COOH | The carboxylic acid proton is acidic and often appears as a broad singlet. Its chemical shift is highly dependent on concentration and solvent. |

| ~8.6 | s | 1H | H-5 (Pyrazole) | This proton is on a carbon adjacent to a nitrogen atom and is expected to be downfield. |

| ~8.2 | s | 1H | H-3 (Pyrazole) | Similar to H-5, this proton is also on the pyrazole ring and expected to be downfield. |

| ~7.9-8.1 | m | 2H | Ar-H | Aromatic protons on the trifluoromethyl-substituted phenyl ring. The exact shifts and multiplicities will be complex due to ortho-substitution. |

| ~7.7-7.9 | m | 2H | Ar-H | Remaining aromatic protons. The four protons on the phenyl ring are chemically distinct and will likely appear as complex multiplets. |

-

Expert Insight: The choice of a polar aprotic solvent like DMSO-d₆ is deliberate. It is an excellent solvent for carboxylic acids and helps in observing the exchangeable COOH proton, which might be lost or broadened significantly in protic solvents like CD₃OD.

Predicted ¹³C NMR & ¹⁹F NMR Data

¹³C NMR provides information about the carbon skeleton, while ¹⁹F NMR is crucial for confirming the trifluoromethyl group.

Table 2: Predicted ¹³C and ¹⁹F NMR Spectral Data (125 MHz, DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity (Coupling) | Assignment | Rationale & Notes |

|---|---|---|---|---|

| ¹³C | ~163 | s | C OOH | Carboxylic acid carbonyl carbons are typically found in this downfield region. |

| ¹³C | ~140-120 | m | Aromatic & Pyrazole C | A complex region containing 8 distinct signals for the pyrazole and phenyl ring carbons. Carbons attached to nitrogen or influenced by the CF₃ group will have distinct shifts. |

| ¹³C | ~124 | q (¹JCF ≈ 272 Hz) | -C F₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The large one-bond C-F coupling constant is characteristic.[2] |

| ¹⁹F | ~ -60 | s | -CF ₃ | In ¹⁹F NMR, the three fluorine atoms of the CF₃ group are equivalent and will appear as a singlet (proton decoupled). Its chemical shift is a key identifier.[4] |

-

Self-Validation Protocol: The observation of a quartet in the ¹³C NMR spectrum with a coupling constant (~270-280 Hz) is a definitive confirmation of the -CF₃ group. This should correlate with a strong singlet in the ¹⁹F NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Caption: Workflow for acquiring and analyzing an IR spectrum via ATR.

Table 3: Predicted FT-IR Spectral Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale & Notes |

|---|---|---|---|---|

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid | This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5] |

| ~1710-1680 | Strong, Sharp | C=O stretch | Carboxylic Acid | A strong, sharp peak indicating the carbonyl group. Its position suggests conjugation with the pyrazole ring.[6] |

| ~1600, ~1450 | Medium | C=C stretch | Aromatic Ring | These absorptions are typical for carbon-carbon stretching within an aromatic ring. |

| ~1320 | Strong | C-F stretch | Trifluoromethyl | The C-F bonds give rise to very strong and characteristic absorption bands in this region.[7] |

| ~1250 | Strong | C-O stretch | Carboxylic Acid | This band corresponds to the stretching of the carbon-oxygen single bond in the carboxylic acid. |

-

Expert Insight: The broadness of the O-H stretch is a hallmark of carboxylic acids and is due to extensive hydrogen bonding.[5] The absence of a sharp O-H peak around 3600 cm⁻¹ and the presence of the broad feature are strong confirmatory evidence.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z Value | Ion | Rationale & Notes |

|---|---|---|

| 271.05 | [M+H]⁺ | The protonated molecular ion. High-resolution mass spectrometry (HRMS) should confirm the elemental formula C₁₁H₈F₃N₂O₂⁺. |

| 253.04 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. |

| 225.04 | [M-COOH]⁺ | Decarboxylation, or the loss of the entire carboxylic acid group as COOH. |

-

Trustworthiness through HRMS: The most critical experiment is obtaining a High-Resolution Mass Spectrum (HRMS). This provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₁H₇F₃N₂O₂). The calculated exact mass is 270.04596. An experimental value within 5 ppm of this theoretical mass would provide authoritative confirmation of the compound's identity.

Conclusion

The structural elucidation of 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid relies on a synergistic application of NMR, IR, and Mass Spectrometry. This guide outlines the expected spectroscopic data based on established chemical principles and analysis of related structures. The key confirmatory signals include: the characteristic broad O-H and strong C=O stretches in the IR spectrum; the carboxylic acid proton and complex aromatic signals in the ¹H NMR; the signature quartet of the CF₃ carbon in the ¹³C NMR; a strong singlet in the ¹⁹F NMR; and an accurate mass measurement of the molecular ion via HRMS. Together, these data points provide a robust and self-validating system for the unequivocal characterization of this important heterocyclic building block.

References

-

Journal of Organic Chemistry and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

-

PubMed Central. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. [Link]

-

University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). [Link]

-

ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. [Link]

-

MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. [Link]

-

PubMed Central. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. [Link]

-

American Chemical Society. Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. [Link]

-

ResearchGate. FT-IR spectrum of N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of 1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic Acid Derivatives

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable structural versatility and capacity to engage in various biological interactions have established it as a "privileged scaffold." This guide delves into a specific, highly potent subclass: derivatives of 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid. The strategic incorporation of a 2-(trifluoromethyl)phenyl group at the N1 position of the pyrazole ring significantly influences the molecule's conformational properties and electronic distribution, often enhancing its binding affinity to biological targets and improving pharmacokinetic properties like metabolic stability and lipophilicity.[3]

This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and mechanisms of action of these compounds. We will dissect their roles as antimicrobial, anticancer, anti-inflammatory, and insecticidal agents, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical scaffold in their therapeutic and agrochemical research.

Core Synthesis Strategy: Building the Pyrazole Nucleus

The construction of the 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid core is a critical first step, from which a diverse library of derivatives, primarily amides and esters, can be generated. The synthesis leverages the Vilsmeier-Haack reaction, a powerful tool for the formylation of activated aromatic and heterocyclic compounds.

Experimental Protocol: Synthesis of 1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde

The foundational aldehyde intermediate can be synthesized from the corresponding hydrazone, which is then cyclized and formylated in a one-pot reaction using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

Step 1: Hydrazone Formation

-

Dissolve an appropriate acetophenone derivative (1.0 eq) in ethanol.

-

Add 2-(trifluoromethyl)phenylhydrazine (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to yield the corresponding hydrazone.[4]

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to ice-cold N,N-dimethylformamide (DMF, 5.0 eq) with constant stirring.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes.

-

Add the hydrazone from Step 1 (1.0 eq) portion-wise to the Vilsmeier reagent, maintaining the temperature below 40°C.

-

Heat the reaction mixture to 60-70°C and maintain for 2-3 hours.

-

Pour the cooled reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

The precipitated solid is filtered, washed thoroughly with water, and dried.

-

Recrystallize the crude product from ethanol to obtain the pure 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde.[4]

Step 3: Oxidation to Carboxylic Acid

-

Suspend the pyrazole-4-carbaldehyde (1.0 eq) in a mixture of acetone and water.

-

Add potassium permanganate (KMnO₄, 2.0 eq) portion-wise at room temperature.

-

Stir the mixture for 12-16 hours.

-

Quench the reaction with a saturated solution of sodium sulfite.

-

Filter the manganese dioxide precipitate and wash with hot water.

-

Acidify the filtrate with concentrated HCl to a pH of 2-3 to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to yield 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid.

Workflow for Synthesis of Pyrazole Derivatives

Caption: General synthesis workflow for 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid and its derivatives.

Section 1: Antimicrobial Activity

Derivatives of this pyrazole scaffold have demonstrated significant potential as antimicrobial agents, particularly against drug-resistant Gram-positive bacteria.[3][5] Their efficacy extends to combating challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species.[3]

Mechanism of Action: A Multi-Target Approach

The precise antimicrobial mechanism is often multifaceted. Investigations into the mode of action through macromolecular synthesis inhibition studies have indicated a broad range of inhibitory effects, suggesting that these compounds may not have a single target but rather a global disruptive effect on bacterial cell function.[6] One of the proposed key targets is DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[5] By inhibiting DNA gyrase, these pyrazole derivatives can effectively halt bacterial proliferation. Additionally, some derivatives are believed to disrupt the integrity of the bacterial cell wall.[5]

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Derivative (Substitution on Amide) | S. aureus (MRSA) MIC (µg/mL) | E. faecalis MIC (µg/mL) | Reference |

| 4-Phenoxyphenyl | 1.56 | 1.56 | [3] |

| 3,4-Dichlorophenyl | 3.12 | 6.25 | [3] |

| 4-Trifluoromethylphenyl | 3.12 | 12.5 | [3] |

| 4-Nitrophenyl | 6.25 | 25 | [3] |

| 4-Bromophenyl | 3.12 | 6.25 | [3] |

This table is a representative summary of data available in the cited literature.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the MIC of a pyrazole derivative against a bacterial strain.

-

Preparation of Test Compound: Dissolve the synthesized pyrazole derivative in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 1 mg/mL).

-

Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., MRSA) overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with MHB to achieve a range of desired concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., vancomycin) should be used as a reference standard.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Section 2: Anticancer Activity

The 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid scaffold is a key feature in numerous compounds investigated for their potent anticancer activities. These derivatives have shown cytotoxicity against a range of human cancer cell lines, including breast, lung, and colon cancer.[1][7][8]

Mechanism of Action: Induction of Apoptosis

The primary anticancer mechanism of these pyrazole derivatives is the induction of apoptosis, or programmed cell death.[7][9] This is often achieved through a multi-pronged attack on cancer cell survival pathways.

-

Generation of Reactive Oxygen Species (ROS): The compounds can induce oxidative stress within cancer cells by increasing the levels of ROS.[9][10] Elevated ROS can damage cellular components like DNA, proteins, and lipids, ultimately triggering the apoptotic cascade.

-

Disruption of Mitochondrial Membrane Potential: Increased ROS levels can lead to the depolarization of the mitochondrial membrane, a key event in the intrinsic pathway of apoptosis.

-

Modulation of Bcl-2 Family Proteins: These derivatives can disrupt the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1] An increased Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria.

-

Caspase Activation: The release of cytochrome c initiates a cascade of caspase activation, including the key executioner caspase, caspase-3.[1][9] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis.

-

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can cause cell cycle arrest, often at the G2/M or S phase, preventing cancer cells from proliferating.[7][9]

Signaling Pathway: Pyrazole-Induced Apoptosis

Caption: Selective inhibition of the COX-2 pathway by pyrazole derivatives.

Quantitative Data: COX-2 Inhibition and Selectivity

The efficacy of these compounds is determined by their IC50 values against COX-1 and COX-2, and their selectivity index (SI = IC50 COX-1 / IC50 COX-2). A higher SI indicates greater selectivity for COX-2.

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Reference |

| Celecoxib (Reference) | 0.28 | >50 | 178.57 | [11] |

| Derivative 8d* | 0.26 | >50 | >192.3 | [11] |

Derivative 8d: N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

-

Animal Acclimatization: Use adult male Wistar rats (150-200g). Acclimatize them for at least one week before the experiment.

-

Compound Administration: Administer the test pyrazole derivative orally or intraperitoneally at a specific dose (e.g., 10 mg/kg). The control group receives the vehicle, and a reference group receives a standard drug like Indomethacin or Celecoxib.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume immediately after the carrageenan injection (t=0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity. [12]

Section 4: Insecticidal Activity

The 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole scaffold is also prominent in the field of agrochemicals. Fipronil, a broad-spectrum insecticide, is a phenylpyrazole that shares key structural features with the compounds of interest.

Mechanism of Action: GABA-Gated Chloride Channel Antagonism

The primary mode of insecticidal action is the disruption of the central nervous system. [5]These pyrazole derivatives act as potent antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channels in insect neurons. [1]GABA is the main inhibitory neurotransmitter in insects. When it binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

Fipronil and related pyrazole insecticides block this channel in a non-competitive manner. [5]By preventing the influx of chloride ions, the insecticide disrupts the inhibitory signaling, leading to neuronal hyperexcitability, convulsions, paralysis, and ultimately, the death of the insect. [3]A key aspect of their utility is their selective toxicity; they bind with much higher affinity to insect GABA receptors than to mammalian GABA receptors, providing a margin of safety. [1][13]

Diagram: Insecticidal Mechanism of Action

Caption: Disruption of GABAergic signaling in insects by pyrazole insecticides.

Quantitative Data: Insecticidal Potency

The insecticidal activity is often expressed as LC50 (lethal concentration for 50% of the test population) or as percent mortality at a given concentration.

| Compound Derivative | Target Pest | Activity | Reference |

| Pyrazole-heterocyclic diamide | Mythimna separata | Lethal at 500 mg/L | [14] |

| N-pyridylpyrazole thiazole (7g) | Plutella xylostella | LC50 = 5.32 mg/L | [15] |

| Pyrazole-4-carbaldehyde deriv. (4c) | Rhopalosiphum maidis | Potent | [16] |

This table showcases the efficacy of various pyrazole-based structures against different insect pests.

Experimental Protocol: Leaf-Dip Bioassay for Lepidopteran Pests

This is a standard method for evaluating the efficacy of an insecticide against leaf-eating insects like the diamondback moth (Plutella xylostella).

-

Preparation of Test Solutions: Prepare serial dilutions of the pyrazole derivative in a water-acetone solution containing a small amount of surfactant (e.g., Triton X-100) to ensure even spreading.

-

Leaf Treatment: Select fresh, untreated cabbage leaves. Dip each leaf into a test solution for 10-20 seconds and then allow it to air dry. A control leaf should be dipped in the solvent-surfactant solution without the test compound.

-

Insect Exposure: Place the treated leaves into individual petri dishes lined with moist filter paper. Introduce a set number (e.g., 10-20) of third-instar larvae of the target pest onto each leaf.

-

Incubation: Keep the petri dishes at a controlled temperature (e.g., 25 ± 1°C) and humidity with a set photoperiod.

-

Mortality Assessment: Assess larval mortality after 48 or 72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Calculate the percentage mortality for each concentration, correct for control mortality using Abbott's formula, and determine the LC50 value using probit analysis. [15]

Conclusion and Future Outlook

The 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid framework is undeniably a highly productive scaffold for the discovery of new biologically active agents. The derivatives have demonstrated a remarkable breadth of activity, from potent, selective inhibition of enzymes like COX-2 and bacterial DNA gyrase to the antagonism of insect neurotransmitter receptors. The insights into their mechanisms of action, particularly in apoptosis induction and selective enzyme inhibition, provide a rational basis for further drug design and optimization.

Future research should focus on refining the structure-activity relationships to enhance potency and selectivity while minimizing off-target effects and toxicity. The exploration of novel derivatives, including bioisosteric replacements for the carboxylic acid group and diverse substitutions on appended aromatic rings, will undoubtedly lead to the development of next-generation therapeutics and crop protection agents. The robust and versatile nature of this pyrazole core ensures its continued prominence in the landscape of chemical biology and drug discovery.

References

-

Alam, M. A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry, 13(3), 256-275. Available at: [Link]

-

Ghasemi, S., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 20(2), 348-361. Available at: [Link]

-

Hassan, G. S., et al. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & Medicinal Chemistry, 26(3), 664-674. Available at: [Link]

-

Nitulescu, G. M., et al. (2015). Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines. Bioorganic & Medicinal Chemistry, 23(17), 5759-5768. Available at: [Link]

-

Villanueva, P. J., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7785. Available at: [Link]

-

Ghasemi, S., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research. Available at: [Link]

-

Zhao, X., et al. (2005). Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals. Journal of Pharmacology and Experimental Therapeutics, 313(1), 325-333. Available at: [Link]

-

Narahashi, T., et al. (2003). Differential actions of fipronil and dieldrin insecticides on GABA-gated chloride channels in cockroach neurons. Journal of Pharmacology and Experimental Therapeutics, 306(3), 914-924. Available at: [Link]

-

Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1690-1697. Available at: [Link]

-

Reddy, P. V. G., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(4), 2529-2538. Available at: [Link]

-

National Genomics Data Center. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. BIGD. Available at: [Link]

-

Bekhit, A. A., et al. (2012). Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2. Bioorganic & Medicinal Chemistry, 20(11), 3439-3451. Available at: [Link]

-

Li, Y., et al. (2025). Synthesis and Insecticidal Activities of Pyrazole-heterocyclic Diamides. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2023). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules, 28(14), 5364. Available at: [Link]

-

Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

-

Wang, X., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8408. Available at: [Link]

-

Sener, A., et al. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

-

Akbas, E., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 79, 396-406. Available at: [Link]

-

El-Sayed, N. S., et al. (2023). Synthesis and Insecticidal Assessment of Some Innovative Heterocycles Incorporating a Pyrazole Moiety. Polycyclic Aromatic Compounds. Available at: [Link]

- Google Patents. (1990). Method for preparing pyrazolecarboxylic acid and derivatives. Google Patents.

-

Magda, G., et al. (2012). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 17(8), 9695-9737. Available at: [Link]

Sources

- 1. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijrar.org [ijrar.org]

- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, structure–activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel py… [ouci.dntb.gov.ua]

- 13. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. afinitica.com [afinitica.com]

Introduction: The Strategic Advantage of Trifluoromethyl-Pyrazole Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide: Pharmacokinetic Properties of Trifluoromethyl-Pyrazole Derivatives

The confluence of a trifluoromethyl (CF3) group and a pyrazole nucleus creates a privileged structural scaffold in medicinal chemistry.[1][2] This combination is not accidental; it is a deliberate design strategy to imbue drug candidates with superior pharmacokinetic (PK) properties, which are critical for translating a potent molecule into a viable therapeutic agent.[3] The pyrazole ring offers a metabolically stable, versatile core, while the trifluoromethyl group acts as a "metabolic shield" and a modulator of crucial physicochemical properties like lipophilicity and binding affinity.[4][5][6]

This guide provides an in-depth exploration of the pharmacokinetic profile of trifluoromethyl-pyrazole derivatives. Moving beyond a simple listing of facts, we will dissect the causal relationships between these structural motifs and their influence on a compound's Absorption, Distribution, Metabolism, and Excretion (ADME). We will further provide field-proven experimental protocols, data interpretation frameworks, and visual guides to empower researchers in their drug development endeavors.

Section 1: The Physicochemical Impact of Key Structural Motifs

The favorable PK profile of these derivatives is a direct consequence of the unique electronic and steric properties of their constituent parts. Understanding these individual contributions is fundamental to predicting and optimizing a compound's behavior in vivo.

The Trifluoromethyl (CF3) Group: Metabolic Shield and Lipophilicity Modulator

The incorporation of a CF3 group is a powerful tactic in drug design for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than a carbon-hydrogen bond.[3][4] This makes the CF3 group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5] Strategically placing a CF3 group on an aromatic ring or at a potential site of metabolic attack can effectively "shield" the molecule from degradation, thereby increasing its metabolic stability and extending its biological half-life.[3][7]

-

Enhanced Lipophilicity: The CF3 group is among the most lipophilic of all substituents.[7] This increased lipophilicity can significantly improve a compound's ability to permeate cellular membranes, a critical factor for oral absorption and distribution into tissues.[3][5] This property also facilitates hydrophobic interactions with biological targets, often enhancing binding affinity and potency.[7]

-

Electronic Influence: As a strong electron-withdrawing group, the CF3 moiety can lower the pKa of nearby functional groups, influencing a molecule's ionization state and its interaction with receptors and enzymes.[8]

The Pyrazole Core: A Metabolically Stable Bioisostere

The pyrazole ring is a five-membered aromatic heterocycle that serves as a cornerstone for numerous approved drugs.[6] Its utility in drug design, particularly from a PK perspective, is rooted in its role as a bioisostere—a substituent that retains similar biological properties to another group.

-

Bioisosteric Replacement: Pyrazole can serve as a bioisostere for other aromatic rings (like benzene or imidazole) or functional groups (like phenol), often leading to improved physicochemical properties such as solubility and metabolic stability.[9]

-

Metabolic Resistance: The pyrazole nucleus itself is generally stable against metabolic degradation, making it a reliable scaffold for building complex molecules.[6] While metabolism can occur, typically through hydroxylation or conjugation, the core ring structure often remains intact.[10]

-

Tunable Properties: The pyrazole ring has two nitrogen atoms, allowing for substitution at multiple positions. This provides medicinal chemists with the flexibility to fine-tune the molecule's properties, such as its basicity, polarity, and vectoral orientation for interacting with biological targets, without compromising the core's stability.[9]

The synergistic combination of the CF3 group's metabolic resistance and lipophilicity with the pyrazole's stable and versatile scaffold results in compounds that are inherently designed for better drug-like properties.

Caption: Influence of CF3 and Pyrazole Motifs on PK Properties.

Section 2: Characterizing the ADME Profile

A comprehensive understanding of a drug candidate's ADME profile is paramount for predicting its clinical success. For trifluoromethyl-pyrazole derivatives, the following aspects are of key interest.

Absorption

For orally administered drugs, absorption is governed by solubility and intestinal permeability.

-

Permeability: The enhanced lipophilicity conferred by the CF3 group generally leads to good passive diffusion across the intestinal epithelium.[5] However, very high lipophilicity can sometimes lead to poor aqueous solubility, creating a trade-off that must be carefully managed.

-

Bioavailability: The combination of good membrane permeability and high metabolic stability (resisting first-pass metabolism in the gut wall and liver) often results in favorable oral bioavailability for this class of compounds.[3]

Distribution

Once absorbed, a drug distributes throughout the body. Key factors include:

-

Plasma Protein Binding (PPB): Highly lipophilic compounds often exhibit high binding to plasma proteins like albumin. While this can create a circulating reservoir of the drug, only the unbound (free) fraction is available to exert a therapeutic effect.[11] Therefore, determining the free fraction is essential for interpreting efficacy and toxicity data.[11]

-

Tissue Penetration: The ability to cross membranes also dictates distribution into tissues. For targets within the central nervous system (CNS), the ability to cross the blood-brain barrier is critical and is influenced by lipophilicity and other factors.[3]

Metabolism

Metabolism is the body's process of converting drugs into more water-soluble compounds for excretion.

-

Primary Site: The liver is the primary site of metabolism, mediated largely by CYP enzymes.[12]

-

Metabolic Pathways: While the CF3 group itself is highly resistant to metabolism, the rest of the molecule, including the pyrazole ring and its substituents, can be targets. Common metabolic pathways for pyrazole-containing compounds include hydroxylation of the pyrazole ring or its substituents, followed by conjugation reactions (e.g., glucuronidation).[10]

-

Metabolic Stability: As a class, trifluoromethyl-pyrazole derivatives are designed for high metabolic stability.[6] This leads to lower clearance rates and longer half-lives, which can support less frequent dosing regimens.[5]

Excretion

The final step is the removal of the drug and its metabolites from the body, primarily via the kidneys (urine) or the liver (bile/feces). The route and rate of excretion depend on the final polarity of the parent drug and its metabolites.

Section 3: A Practical Guide to In Vitro Pharmacokinetic Profiling

Early in vitro assessment of ADME properties is a cornerstone of modern drug discovery, allowing for the rapid screening and optimization of candidates before advancing to costly in vivo studies.[13][14][15]

Workflow for In Vitro ADME Assessment

A tiered, high-throughput approach is typically employed to characterize the PK properties of new chemical entities. The goal is to identify liabilities early and guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

Sources

- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. annualreviews.org [annualreviews.org]

- 8. mdpi.com [mdpi.com]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Predicting drug pharmacokinetics in humans from in vitro metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

In Vitro Evaluation of 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic Acid: A Technical Guide for Preclinical Research

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its inherent properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow for diverse chemical modifications and interactions with various biological targets.[1][2] The introduction of a trifluoromethylphenyl group, as in the case of 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid, can significantly enhance metabolic stability and binding affinity to target proteins. This guide provides a comprehensive overview of the in vitro methodologies for the preclinical evaluation of this compound, focusing on its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

Compound Profile: 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic Acid

A thorough understanding of the physicochemical properties of a compound is fundamental to designing and interpreting in vitro studies.

| Property | Value | Source |

| Chemical Structure | ||

| Molecular Formula | C₁₁H₇F₃N₂O₂ | |

| Molecular Weight | 256.18 g/mol | |

| CAS Number | 1260855-51-3 | |

| Appearance | White to slightly pale yellow solid/powder | [3] |

| Solubility | Soluble in organic solvents such as DMSO and ethanol. Aqueous solubility is expected to be low. | General knowledge for this class of compounds |

| Safety | Causes skin and serious eye irritation. May cause respiratory irritation.[3] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[3] | [3] |

Part 1: In Vitro Anticancer Evaluation

Pyrazole derivatives have been extensively investigated for their anticancer properties, often targeting key signaling pathways involved in cell proliferation and survival.[4]

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5]

In viable cells, mitochondrial reductases cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This allows for the quantification of the cytotoxic or cytostatic effects of a test compound.

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Seeding:

-

Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) to ~80% confluency.

-

Trypsinize and perform a cell count using a hemocytometer or automated cell counter.

-

Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]

-

-

Compound Treatment:

-

Prepare a stock solution of 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid in DMSO.

-

Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. A positive control, such as Doxorubicin, should be prepared in parallel.[5]

-

Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and no-cell blank wells (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

-

-

MTT Incubation and Solubilization:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[5]

-

Incubate for 3-4 hours at 37°C, protected from light.

-

Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.[5]

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

-

Mechanism of Action: Apoptosis Induction

A key mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death.

Apoptosis is a tightly regulated process involving a cascade of caspase activation. The intrinsic (mitochondrial) pathway is a common target for chemotherapeutic agents. Damage to mitochondria leads to the release of cytochrome c, which forms an "apoptosome" with Apaf-1, activating the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, leading to cell death.[6][7]

Caption: Workflow for an in vitro COX inhibition assay.

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Dilute COX-1 (ovine) and COX-2 (human recombinant) enzymes in the assay buffer. [8] * Prepare a solution of heme (cofactor) in the assay buffer.

-

Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the test compound dilutions to the respective wells. Include wells for 100% initial activity (enzyme + vehicle) and background (no enzyme).

-

Pre-incubate the plate at 37°C for 10 minutes. [9] * Initiate the reaction by adding arachidonic acid to all wells. [9] * Incubate for exactly 2 minutes at 37°C. [9] * Add a colorimetric substrate that reacts with the peroxidase component of the COX enzyme.

-

Read the absorbance at the appropriate wavelength (e.g., 590 nm). [8]

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of the test compound.

-

Determine the IC₅₀ values for both COX-1 and COX-2.

-

Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

-

Caption: The COX-2 signaling pathway in inflammation.

Part 3: In Vitro Antimicrobial Evaluation

The pyrazole scaffold is also present in compounds with antimicrobial activity. [10]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Determining the MIC is a fundamental method for assessing the potency of a potential antimicrobial agent against specific pathogens. The broth microdilution method is a standardized and widely used technique for this purpose.

This protocol should be performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines. [11][12]

-

Preparation of Inoculum:

-

Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar plate overnight.

-

Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Dilutions:

-

Prepare serial twofold dilutions of 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well containing the antimicrobial dilutions with the standardized bacterial suspension.

-

Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Conclusion

This guide provides a foundational framework for the in vitro evaluation of 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid. The described assays for cytotoxicity, COX inhibition, and antimicrobial activity represent the initial steps in characterizing the pharmacological profile of this compound. Positive results in these assays would warrant further investigation into more specific mechanisms of action and progression to more complex in vitro and in vivo models. The principles of robust experimental design, including appropriate controls and adherence to standardized protocols, are paramount for generating reliable and reproducible data in the drug discovery process.

References

-

Creative Diagnostics. (n.d.). Intrinsic Apoptosis Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). The cyclooxygenase pathway. In response to pro-inflammatory stimuli... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of the apoptotic signaling pathways... [Image]. Retrieved from [Link]

-

CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

-

Hardy Diagnostics. (2025). CLSI M07 Dilution Methods for Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

ResearchGate. (n.d.). The schematic signaling pathways involved in TNF-α-induced COX-2... [Image]. Retrieved from [Link]

-

GlobalSpec. (2015). CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2)... [Image]. Retrieved from [Link]

-

Regulations.gov. (2009). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. Retrieved from [Link]

-

IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). A diagram of the putative anti-inflammatory mechanism of the COX-2 inhibitor in RAW264.7 cells. [Image]. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

Dovepress. (n.d.). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. Retrieved from [Link]

-

PMC. (n.d.). Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. Retrieved from [Link]

-

Frontiers. (n.d.). Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Retrieved from [Link]

-

ResearchGate. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

-

DiVA portal. (2002). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Retrieved from [Link]

-

Bentham Science. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

PMC. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 12. testinglab.com [testinglab.com]

A Senior Application Scientist's Guide to the Discovery of Novel Pyrazole-Based Anti-Inflammatory Agents

Abstract

The pyrazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile binding capabilities and presence in numerous clinically successful drugs.[1][2] This is particularly evident in the field of inflammation, where pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, have demonstrated significant therapeutic impact.[3][4] Chronic inflammation underpins a vast array of human pathologies, including arthritis, cardiovascular disease, and cancer, driving an urgent and persistent need for novel anti-inflammatory agents with improved efficacy and safety profiles.[5] This technical guide provides an in-depth exploration of the discovery pipeline for novel pyrazole-based anti-inflammatory agents, designed for researchers, medicinal chemists, and drug development professionals. We will dissect key molecular mechanisms, explore structure-activity relationships (SAR), detail robust synthetic and preclinical evaluation workflows, and provide validated experimental protocols to empower the next generation of anti-inflammatory drug discovery.

The Rationale: Why Pyrazoles for Inflammation?

Inflammation is a complex biological response involving a cascade of cellular and molecular events orchestrated by mediators like prostaglandins, cytokines (e.g., TNF-α, IL-6), and reactive oxygen species (ROS).[3][6] Key enzymes such as cyclooxygenase (COX) and mitogen-activated protein kinases (MAPKs) are central to propagating this cascade.[3][7]

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique combination of features that make it an exceptional scaffold for targeting these inflammatory pathways:

-

Structural Versatility: The pyrazole ring can be readily functionalized at multiple positions, allowing for precise three-dimensional arrangements of substituents to optimize binding affinity and selectivity for specific enzyme active sites.[3][8]

-

Proven Bioactivity: The historical success of pyrazole-containing drugs, from the early analgesic Antipyrine to the modern COX-2 selective inhibitor Celecoxib, provides a strong validation of its therapeutic potential.[3][9]

-

Multi-Targeting Capability: The adaptable nature of the pyrazole scaffold enables the design of compounds that can inhibit multiple inflammatory targets simultaneously, such as dual COX-2/5-LOX or COX-2/sEH inhibitors, offering the potential for broader efficacy.[9][10]

Core Mechanisms of Action & Key Molecular Targets

The anti-inflammatory effects of pyrazole derivatives are primarily achieved through the modulation of key enzymatic pathways. Understanding these mechanisms is fundamental to rational drug design.

2.1. Inhibition of Cyclooxygenase (COX) Enzymes

The most well-established mechanism for pyrazole-based anti-inflammatory agents is the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins—key mediators of pain and inflammation.[4][11][12]

There are two main isoforms:

-

COX-1: A constitutively expressed "housekeeping" enzyme involved in physiological functions like protecting the gastric mucosa and maintaining platelet aggregation.[11][13]

-

COX-2: An inducible enzyme that is significantly upregulated at sites of inflammation.[11][14]

The therapeutic goal is to selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize gastrointestinal side effects.[11][13] Diaryl-substituted pyrazoles, like Celecoxib, achieve this selectivity. The chemical structure of these compounds allows a polar side chain (e.g., a sulfonamide group) to fit into a larger, more flexible hydrophilic side pocket present in the active site of COX-2, but not COX-1.[11][14][15]

Figure 1: Simplified COX-2 Inhibition Pathway by Pyrazole Agents.

2.2. Modulation of p38 MAP Kinase Pathway

The p38 mitogen-activated protein (MAP) kinase is a critical serine/threonine kinase that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibition of p38 MAPK represents a promising, non-COX-based therapeutic strategy. Several series of N-pyrazole, N'-aryl ureas have been developed as potent and selective p38 MAPK inhibitors.[16] These inhibitors function by binding to a distinct allosteric site, stabilizing a conformation of the kinase that is incompatible with ATP binding, thereby preventing its downstream signaling. The development of compounds like BIRB 796 (Doramapimod) highlights the clinical potential of this approach.[7][16]

Structure-Activity Relationship (SAR) and Drug Design

Systematic modification of the pyrazole scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. For diaryl pyrazole COX-2 inhibitors, key SAR insights have been established:

-

N-1 Phenylsulfonamide Moiety: The sulfonamide (-SO2NH2) or a similar acidic group is critical for COX-2 selectivity. It forms key hydrogen bonds with residues like His90 and Arg513 within the specific side pocket of the COX-2 active site.[15][17]

-

C-5 Phenyl Group: A para-substituted methyl group on the C-5 phenyl ring, as seen in Celecoxib, enhances potency.

-

C-3 Substituent: Electron-withdrawing groups, such as the trifluoromethyl (-CF3) group in Celecoxib, are often found at this position and contribute significantly to inhibitory activity.[4]

The table below summarizes the SAR for a hypothetical series of pyrazole analogs, illustrating how modifications can impact COX-2 inhibition and selectivity.

| Compound ID | N-1 Substituent (R1) | C-5 Substituent (R2) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Ref: Celecoxib | 4-SO2NH2-Ph | 4-CH3-Ph | 40 | >300 |

| PY-01 | 4-SO2NH2-Ph | Phenyl | 85 | 150 |

| PY-02 | 4-SO2NH2-Ph | 4-F-Ph | 60 | 210 |

| PY-03 | 4-SO2CH3-Ph | 4-CH3-Ph | 120 | 95 |

| PY-04 | 4-SO2NH2-Ph | 4-OCH3-Ph | 55 | 250 |

| PY-05 | Phenyl | 4-CH3-Ph | >10,000 | 1 |

Table 1: Illustrative Structure-Activity Relationship data for pyrazole-based COX-2 inhibitors. Data is hypothetical and for demonstrative purposes.

Preclinical Evaluation: A Validated Workflow

The discovery of a lead pyrazole compound requires a rigorous and systematic preclinical evaluation process. This workflow ensures that only the most promising candidates, with a balance of potency, selectivity, and safety, advance toward clinical development.

Figure 2: Preclinical Drug Discovery Workflow for Pyrazole Agents.

Key Experimental Protocols

This section provides standardized, step-by-step protocols for core assays in the anti-inflammatory drug discovery cascade.

5.1. Protocol: In Vitro Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), via the upregulation of inducible nitric oxide synthase (iNOS).[18][19] This assay measures the ability of a test compound to inhibit this NO production.[20]

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

Test pyrazole compounds (dissolved in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium Nitrite (NaNO2) standard

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the pyrazole test compounds. Pre-treat the cells by adding 1 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., Dexamethasone). Incubate for 1 hour.

-

Inflammatory Stimulation: Induce inflammation by adding 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. Do not add LPS to the "unstimulated" control wells.

-

Incubation: Incubate the plate for an additional 24 hours at 37°C in 5% CO₂.

-

NO Measurement:

-

Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in each sample. The percentage of NO inhibition is calculated as: [1 - (Absorbance of Treated / Absorbance of LPS Control)] * 100.

Self-Validation & Controls: